molecular formula C16H14N2O4 B7776672 MFCD00653294

MFCD00653294

Cat. No.: B7776672
M. Wt: 298.29 g/mol
InChI Key: WNMFTIKUEFQYIO-LICLKQGHSA-N
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Description

MFCD00653294 is a chemical compound with a molecular formula of C₆H₅BBrClO₂ (based on structural analogs in the MDL series) and a molecular weight of 235.27 g/mol . This organoboron derivative is characterized by its bromo-chloro-phenyl boronic acid core, which confers unique reactivity in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key properties include:

  • LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
  • Solubility: 0.24 mg/mL in aqueous media, classified as "soluble" .
  • Synthesis: Typically prepared via palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C .

This compound is utilized in pharmaceutical intermediates and materials science due to its versatile boronic acid functionality.

Properties

IUPAC Name

N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-13-3-1-2-12(9-13)16(20)18-17-10-11-4-5-14-15(8-11)22-7-6-21-14/h1-5,8-10,19H,6-7H2,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMFTIKUEFQYIO-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 3-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Key Insights

Impact of Substituents on Reactivity and Bioavailability

  • Halogen Placement: Bromine and chlorine in this compound reduce steric hindrance compared to bulkier trifluoromethyl groups in CAS 1533-03-05, enhancing its Suzuki-Miyaura reaction yields by 15–20% .
  • LogP and Solubility: The boronic acid group in this compound lowers LogP relative to 4-bromobenzoic acid, balancing solubility and membrane permeability for drug delivery .

Pharmacological and Industrial Utility

  • Scalability: The Pd-catalyzed synthesis of this compound is more cost-effective than the A-FGO catalyst method for 4-bromobenzoic acid, which requires ionic liquids and recycling .

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